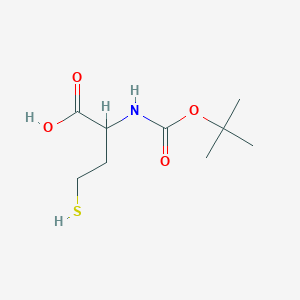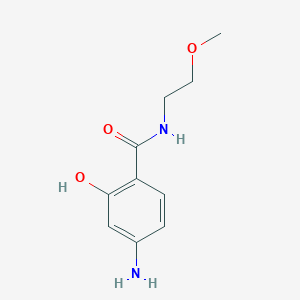
N-Boc-D,L-homocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyloxycarbonyl-D,L-homocysteine is a derivative of the amino acid homocysteine, which is protected by a tert-butyloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-tert-Butyloxycarbonyl-D,L-homocysteine typically involves the protection of the amino group of homocysteine with a tert-butyloxycarbonyl group. This can be achieved by reacting homocysteine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in a suitable solvent like tetrahydrofuran . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of N-tert-Butyloxycarbonyl-D,L-homocysteine may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyloxycarbonyl-D,L-homocysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in homocysteine can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds formed can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers or other sulfur-containing derivatives.
Applications De Recherche Scientifique
N-tert-Butyloxycarbonyl-D,L-homocysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways and as a model compound for understanding sulfur-containing amino acids.
Medicine: Investigated for its potential therapeutic applications, including its role in cardiovascular health and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of N-tert-Butyloxycarbonyl-D,L-homocysteine involves its participation in biochemical reactions where the protected amino group and the thiol group play crucial roles. The tert-butyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective reactions at the thiol group. This selective reactivity is essential for its use in peptide synthesis and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyloxycarbonyl-L-cysteine: Similar in structure but contains a different amino acid.
N-tert-Butyloxycarbonyl-L-homocysteine: The L-enantiomer of the compound.
N-tert-Butyloxycarbonyl-D-homocysteine: The D-enantiomer of the compound.
Uniqueness
N-tert-Butyloxycarbonyl-D,L-homocysteine is unique due to its racemic mixture, which contains both D- and L-enantiomers. This racemic nature can be advantageous in certain synthetic applications where the presence of both enantiomers is beneficial. Additionally, the tert-butyloxycarbonyl protection provides stability and selectivity in reactions, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQADCRYOPOVXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7967225.png)









